molecular formula C3H3F3O4S B1205245 Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate CAS No. 680-15-9

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Cat. No.: B1205245
CAS No.: 680-15-9
M. Wt: 192.12 g/mol
InChI Key: GQJCAQADCPTHKN-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a chemical compound with the molecular formula C3H3F3O4SThis compound is primarily used as a reagent in organic synthesis, particularly for trifluoromethylation and perfluoroalkylation reactions .

Safety and Hazards

“Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate” is classified as a flammable liquid and vapor . It causes severe skin burns and eye damage . It may cause respiratory irritation . The safety data sheet advises not to breathe dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling .

Future Directions

“Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate” has been studied for its effects in improving LiCoO2/graphite pouch Li-ion cell performance at high working voltage (4.45V) . It helps form a robust interface film with high lithium-ion conductivity, which will greatly reduce the interfacial impedance of cells . This suggests potential future applications in the field of lithium-ion batteries .

Biochemical Analysis

Biochemical Properties

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate plays a significant role in biochemical reactions due to its ability to introduce trifluoromethyl groups into organic molecules. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-fluorine bonds, which are crucial in medicinal chemistry and agrochemicals . The nature of these interactions often involves the activation or inhibition of specific enzymes, leading to the modification of substrates and the formation of desired products.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them, depending on the context . This binding often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces. The compound’s ability to introduce trifluoromethyl groups also leads to changes in gene expression, as it can interact with DNA and RNA molecules, influencing transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under recommended storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that its effects on cellular function can persist, with some changes becoming more pronounced over time. For example, prolonged exposure to this compound can lead to cumulative changes in gene expression and cellular metabolism, which may have lasting impacts on cell function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing the stability and activity of certain proteins . At high doses, it can exhibit toxic or adverse effects, including skin and eye burns, gastrointestinal tract burns, and respiratory tract burns . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes that catalyze the formation of carbon-fluorine bonds, leading to the production of fluorinated metabolites . These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites, influencing cellular function and behavior.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can also be influenced by its chemical properties, such as hydrophobicity and molecular size, which affect its ability to diffuse through biological membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may accumulate in the nucleus, where it can interact with DNA and RNA molecules, or in the cytoplasm, where it can modulate enzyme activity and protein interactions. These localization patterns are essential for understanding the compound’s biochemical effects and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate can be synthesized through the reaction of difluorocarbene with fluorosulfonyl acetate. The reaction typically involves the use of a difluorocarbene source, such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, under specific conditions of temperature and concentration .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment to handle the reactive intermediates and maintain the required temperatures .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate is unique due to its high reactivity and efficiency as a difluorocarbene source. It offers a broad applicability in trifluoromethylation and perfluoroalkylation reactions, making it a valuable reagent in both academic and industrial research .

Properties

IUPAC Name

methyl 2,2-difluoro-2-fluorosulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O4S/c1-10-2(7)3(4,5)11(6,8)9/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJCAQADCPTHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(F)(F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338209
Record name Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680-15-9
Record name Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2,2-DIFLUORO-2-(FLUOROSULFONYL)ACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate a viable alternative to Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) in difluorocarbene generation?

A: [] Research has shown that under specific high-concentration, high-temperature conditions, this compound (MDFA) can effectively act as a difluorocarbene source. Its reactivity in these conditions is comparable to that of TFDA, a well-established reagent for this purpose. For instance, MDFA successfully converted the highly unreactive n-butyl acrylate to difluorocyclopropane with a 76% yield, demonstrating its efficacy.

Q2: How does this compound facilitate the synthesis of 1,1-difluoroalkenes?

A: [] this compound can act as a precursor to an in situ source of difluoromethylene triphenylphosphonium ylide. This ylide can then participate in a Wittig-type reaction with aldehydes or activated ketones, leading to the formation of 1,1-difluoroalkenes in good yields.

Q3: Are there applications of this compound beyond its use as a difluorocarbene source?

A: While primarily recognized for its difluorocarbene generation capabilities, research suggests potential applications of this compound in other areas. For example, studies have investigated its potential as a novel electrolyte additive for high-voltage lithium cobalt oxide/graphite pouch lithium-ion cells.

Q4: Has the use of this compound been explored in trifluoromethylation reactions?

A: Yes. Research indicates that this compound, in conjunction with copper (I) iodide and tetrabutylammonium iodide, can mediate the trifluoromethylation of 1-aryl-4-iodo-1,2,3-triazoles.

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